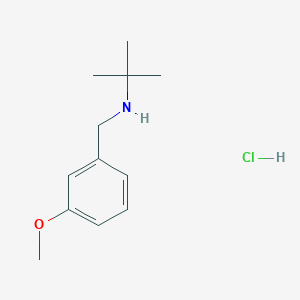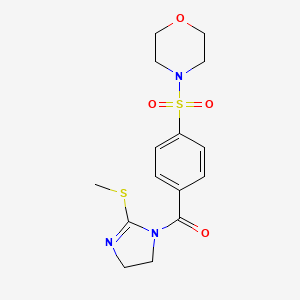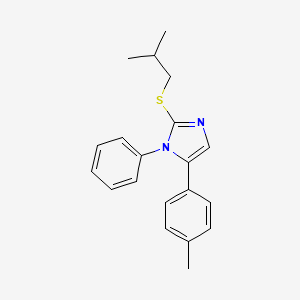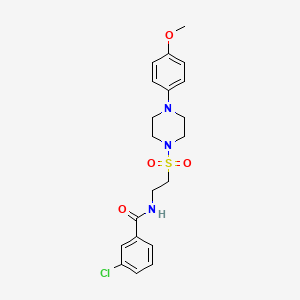
N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of primary or secondary amines with carbonyl compounds like aldehydes or ketones . This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct. These reactions are crucial in organic synthesis for building carbon-nitrogen bonds and creating various compounds.Chemical Reactions Analysis
The chemical reactions involving “N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Analytical Detection in Severe Intoxication Cases
A case of intoxication involving 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), an N-benzyl phenethylamine derivative, showcases the development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for its detection and quantification. This analytical approach underscores the relevance of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride derivatives in forensic toxicology, highlighting their identification in biological samples and the importance of reliable analytical techniques for public health and safety (Poklis et al., 2014).
Catalytic Studies and Chemical Synthesis
Research on Mn(III)-Schiff Base-Dicyanamide Complexes, incorporating N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride derivatives, explores their application in catalytic studies, particularly in peroxidase mimicking activities. These studies are crucial for understanding the catalytic behaviors of manganese complexes and their potential applications in biochemical and industrial processes, demonstrating the versatility of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride derivatives in catalysis (Bermejo et al., 2017).
Receptor Binding and Pharmacology
Investigations into the receptor binding profiles of novel N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) have shed light on their pharmacological properties. These studies provide insights into the agonist activity at serotonergic receptors, contributing to our understanding of their hallucinogenic effects and potential therapeutic applications. This research underscores the importance of N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride derivatives in the development of new psychoactive substances and their implications for neuroscience and pharmacology (Rickli et al., 2015).
Environmental and Analytical Chemistry
The development of sensitive methods for measuring environmental phenols, including N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride derivatives, in human milk, highlights their relevance in environmental chemistry and toxicology. Such methods are critical for assessing human exposure to these compounds and their potential health risks, emphasizing the need for advanced analytical techniques in environmental monitoring and public health research (Ye et al., 2008).
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)13-9-10-6-5-7-11(8-10)14-4;/h5-8,13H,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWBWKXIRPPVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzyl)-2-methyl-2-propanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)

![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)



![Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate](/img/structure/B2650282.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2650284.png)

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B2650286.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)
![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)